molecular formula C11H14N2O B2798461 6-Hydroxymethyltryptamine CAS No. 2503202-46-6

6-Hydroxymethyltryptamine

Cat. No. B2798461
CAS RN: 2503202-46-6
M. Wt: 190.246
InChI Key: SESBSSFCOFWKDG-UHFFFAOYSA-N
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Description

6-Hydroxymethyltryptamine is a derivative of tryptamine . Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . They are capable of producing profound changes in sensory perception, mood, and thought in humans . The chemical structure of tryptamines is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .

Scientific Research Applications

Medicinal Chemistry and Cognitive Enhancers

Research into the 5-HT(6) receptor, closely related to 6-Hydroxymethyltryptamine, highlights its potential as a novel target for central nervous system (CNS)-mediated diseases such as Alzheimer's disease, schizophrenia, anxiety, and obesity. The discovery of selective ligands for the 5-HT(6) receptor through high-throughput screening (HTS) and medicinal chemistry has advanced understanding significantly. These efforts have led to the development of highly selective lead structures with well-defined functionalities aimed at enhancing cognitive function, with two 5-HT(6) receptor antagonists entering Phase II clinical trials. This research underscores the importance of scaffold hopping and pharmacophore models in optimizing ligand functionality and activity (Holenz et al., 2006).

Therapeutic Potential and Cognitive Disorders

The predominant expression of the 5-HT(6) receptor in the CNS positions it as a valuable target for the development of drugs with limited side effects for treating neuropathological disorders. Interestingly, both 5-HT(6) receptor agonists and antagonists have shown procognitive activities in preclinical studies. This paradoxical effect, where both agonists and antagonists exert similar beneficial effects on cognitive functions, suggests complex underlying mechanisms that warrant further investigation. The therapeutic interest of 5-HT(6) receptor agonists extends to Alzheimer's disease (AD), depression, and obesity, highlighting the receptor's broad potential in treating cognitive issues (Karila et al., 2015).

Role in Cognitive Function

The 5-HT(6) receptor's almost exclusive CNS expression, particularly in areas associated with learning and memory, has made it a focal point for studies on cognitive function. Antagonists of the 5-HT(6) receptor have been shown to enhance retention of spatial learning, improve consolidation in autoshaping tasks, and reverse natural forgetting in object recognition tasks. These findings indicate a facilitatory role for the 5-HT(6) receptor in both cholinergic and glutamatergic neurotransmission, suggesting its involvement in the regulation of cognition, feeding, affective state, and possibly seizures (Fone, 2008).

Radioligand Development for PET Imaging

The synthesis and characterization of novel radioligands for positron emission tomography (PET) imaging of the 5-HT(6) receptor, such as 11C-GSK215083, have been explored. These efforts aim to enable in vivo imaging of the 5-HT(6) receptor, offering insights into its involvement in disease pathophysiology and assisting in the development of drugs targeting this receptor. Initial studies in pigs, nonhuman primates, and human subjects confirmed brain penetration and specific binding of 11C-GSK215083, demonstrating its potential as a PET radioligand for probing the 5-HT(6) receptor (Parker et al., 2012).

Mechanism of Action

Target of Action

6-Hydroxymethyltryptamine, like other tryptamines, shares its core structure with the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT) . The primary targets of tryptamines are the serotonin receptors, particularly the 5-HT2A receptor . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition .

Mode of Action

Tryptamines act primarily as agonists of the 5-HT2A receptor . Agonists are substances that bind to a specific receptor and trigger a response in the cell. By binding to the 5-HT2A receptor, tryptamines mimic the action of serotonin, leading to an increase in serotonergic activity in the brain .

Biochemical Pathways

The effects of tryptamines, including those of this compound, are mediated by the 5-HT2A receptor . Their actions may also be modulated by interactions with other 5-ht receptors, monoamine transporters, and trace amine-associated receptors . The activation of these receptors and transporters can influence several biochemical pathways downstream .

Result of Action

The activation of the 5-HT2A receptor by tryptamines leads to altered perceptions of reality . This can result in profound changes in sensory perception, mood, and thought in humans .

Action Environment

The action, efficacy, and stability of this compound, like other tryptamines, can be influenced by various environmental factors. These factors can include the presence of other substances, the physiological state of the individual, and genetic factors .

properties

IUPAC Name

[3-(2-aminoethyl)-1H-indol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-4-3-9-6-13-11-5-8(7-14)1-2-10(9)11/h1-2,5-6,13-14H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESBSSFCOFWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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